molecular formula C14H17ClN2O3 B6121297 1-[2-(3-chlorophenoxy)ethyl]-4-ethyl-2,3-piperazinedione

1-[2-(3-chlorophenoxy)ethyl]-4-ethyl-2,3-piperazinedione

Cat. No. B6121297
M. Wt: 296.75 g/mol
InChI Key: QZLQRCWOCFFXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[2-(3-chlorophenoxy)ethyl]-4-ethyl-2,3-piperazinedione” is a derivative of piperazine. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

While specific synthesis methods for “1-[2-(3-chlorophenoxy)ethyl]-4-ethyl-2,3-piperazinedione” are not available, there are general methods for synthesizing piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

properties

IUPAC Name

1-[2-(3-chlorophenoxy)ethyl]-4-ethylpiperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-2-16-6-7-17(14(19)13(16)18)8-9-20-12-5-3-4-11(15)10-12/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLQRCWOCFFXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Chlorophenoxy)ethyl]-4-ethyl-2,3-piperazinedione

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